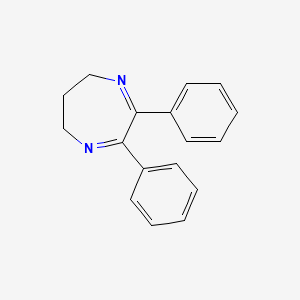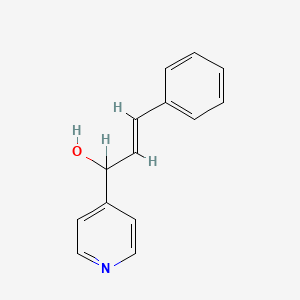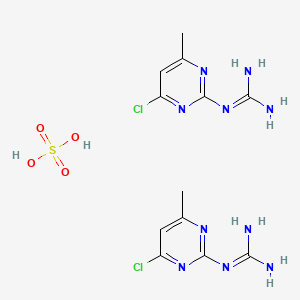
2-Guanidino-4-chloro-6-methylpyrimidine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Guanidino-4-chloro-6-methylpyrimidine sulfate is a chemical compound with significant potential in various scientific fields. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a guanidino group, a chloro substituent, and a methyl group attached to the pyrimidine ring, along with a sulfate counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Guanidino-4-chloro-6-methylpyrimidine sulfate typically involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with guanidine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product, often utilizing advanced techniques such as crystallization and purification to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Guanidino-4-chloro-6-methylpyrimidine sulfate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The guanidino group can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are employed for reduction reactions.
Major Products: The major products formed from these reactions include substituted pyrimidines, oxidized or reduced guanidino derivatives, and other functionalized compounds .
Applications De Recherche Scientifique
2-Guanidino-4-chloro-6-methylpyrimidine sulfate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Guanidino-4-chloro-6-methylpyrimidine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The chloro and methyl groups contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-Amino-4-chloro-6-methylpyrimidine: A precursor in the synthesis of 2-Guanidino-4-chloro-6-methylpyrimidine sulfate.
Guanidine Derivatives: Compounds such as N,N’-disubstituted guanidines share similar structural features and chemical properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Propriétés
Numéro CAS |
32090-63-4 |
|---|---|
Formule moléculaire |
C12H18Cl2N10O4S |
Poids moléculaire |
469.3 g/mol |
Nom IUPAC |
2-(4-chloro-6-methylpyrimidin-2-yl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C6H8ClN5.H2O4S/c2*1-3-2-4(7)11-6(10-3)12-5(8)9;1-5(2,3)4/h2*2H,1H3,(H4,8,9,10,11,12);(H2,1,2,3,4) |
Clé InChI |
GJYIMIWBYIASGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N=C(N)N)Cl.CC1=CC(=NC(=N1)N=C(N)N)Cl.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



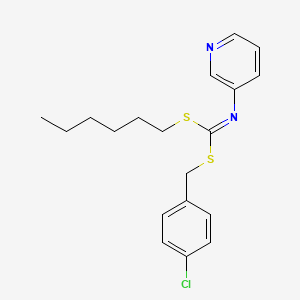
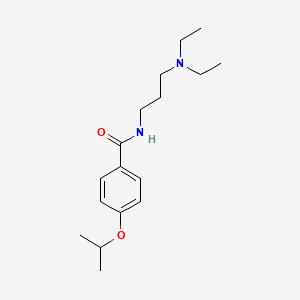
![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)

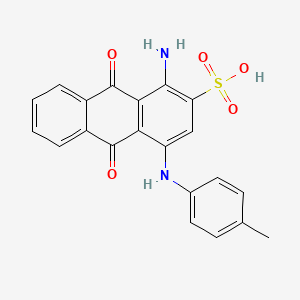
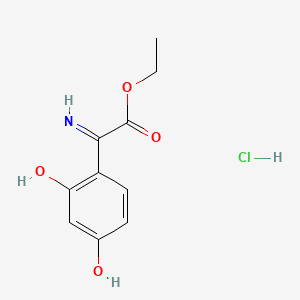
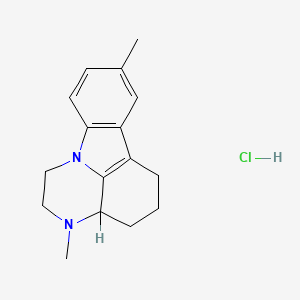

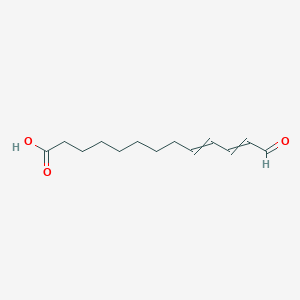
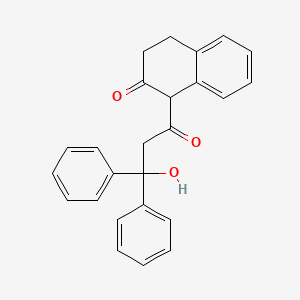
![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
